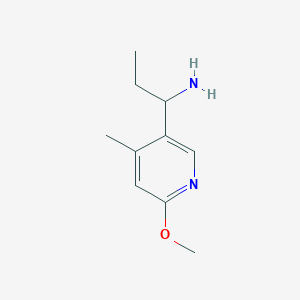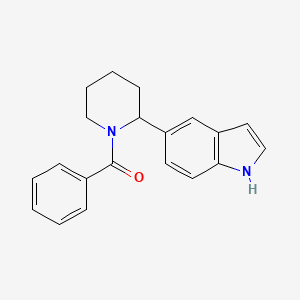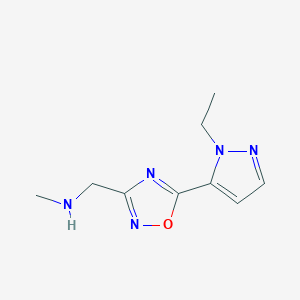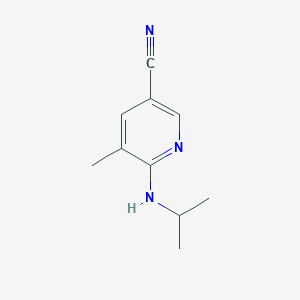
6-(Isopropylamino)-5-methylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Isopropylamino)-5-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of an isopropylamino group and a methyl group attached to the nicotinonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Isopropylamino)-5-methylnicotinonitrile typically involves the reaction of 5-methyl-2-nitrobenzonitrile with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include elevated temperatures and specific solvents to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Isopropylamino)-5-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nicotinonitriles with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-(Isopropylamino)-5-methylnicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-(Isopropylamino)-5-methylnicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Ethylamino)-5-methylnicotinonitrile
- 6-(Propylamino)-5-methylnicotinonitrile
- 6-(Butylamino)-5-methylnicotinonitrile
Uniqueness
6-(Isopropylamino)-5-methylnicotinonitrile is unique due to the presence of the isopropylamino group, which imparts specific chemical and biological properties. This structural feature may influence its reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C10H13N3 |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
5-methyl-6-(propan-2-ylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H13N3/c1-7(2)13-10-8(3)4-9(5-11)6-12-10/h4,6-7H,1-3H3,(H,12,13) |
InChI-Schlüssel |
YGPUOHKQEPEKNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1NC(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [3,3'-bipyridine]-2-carboxylate](/img/structure/B13008034.png)

![N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13008048.png)

![7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13008055.png)
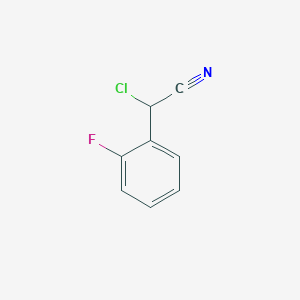
![Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate](/img/structure/B13008058.png)
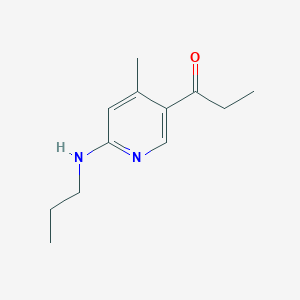
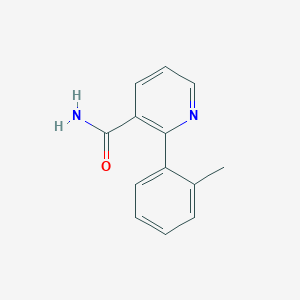
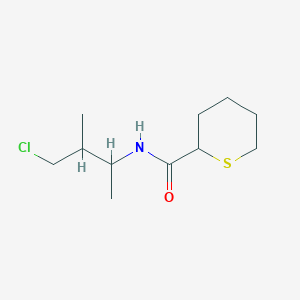
![6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one](/img/structure/B13008086.png)
